molecular formula C11H14O4 B032903 4-(4-Methoxyphenoxy)butanoic acid CAS No. 55579-99-2

4-(4-Methoxyphenoxy)butanoic acid

Cat. No. B032903
CAS RN: 55579-99-2
M. Wt: 210.23 g/mol
InChI Key: WUHMCXAVTAKIAE-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenoxy)butanoic acid” is a chemical compound with the linear formula C11H14O4 . It has a molecular weight of 210.232 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of “4-(4-Methoxyphenoxy)butanoic acid”. Sigma-Aldrich does not provide analytical data for this product .


Molecular Structure Analysis

The molecular structure of “4-(4-Methoxyphenoxy)butanoic acid” contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Scientific Research Applications

  • Summary of the Application: 4-Phenylbutyric acid (4-PBA), a derivative of 4-(4-Methoxyphenoxy)butanoic acid, has been studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The pathogenesis of these diseases often involves the aggregation of denatured and misfolded proteins, and 4-PBA has shown promise in preventing this aggregation .
  • Methods of Application or Experimental Procedures: The main actions of 4-PBA are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Furthermore, 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) .
  • Summary of Results or Outcomes: While the specific outcomes of these studies were not detailed in the source, the overall implication is that 4-PBA could potentially be a viable therapeutic agent against neurodegenerative diseases .

Safety And Hazards

The safety data sheet for a similar compound, “4-(4-Formyl-3-methoxyphenoxy)butanoic acid”, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

4-(4-methoxyphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHMCXAVTAKIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290342
Record name 4-(4-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenoxy)butanoic acid

CAS RN

55579-99-2
Record name 55579-99-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxyphenoxy)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Methoxyphenol was added to a solution of NaOC2H5 made by dissolving 2.3 g of Na in 50 ml ethanol. After 5 minutes, gamma-butyrolactone was added and the mixture heated at reflux overnight. Ethanol was distilled off and the residue heated at 155° C. overnight, then cooled, diluted with water and acidified to pH 3 with dilute hydrochloric acid. The product was collected by filtration, 19.5 g, m.p. 103°-104° C.
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Synthesis routes and methods II

Procedure details

4-Methoxyphenol was added to a solution of NaOC2H5 made by dissolving 2.3 g of Ka in 50 ml ethanol. After 5 minutes, gamma-butyrolactone was added and the mixture heated at reflux overnight. Ethanol was distilled off and the residue heated at 155° C. overnight, then cooled, diluted with water and acidified to pH 3 with dilute hydrochloric acid. The product was collected by filtration, 19.5 g, m.p. 103-104° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AM Sherp, SG Lee, E Schraft, JM Jez - Journal of Biological Chemistry, 2018 - ASBMB
Herbicide-resistance traits are the most widely used agriculture biotechnology products. Yet, to maintain their effectiveness and to mitigate selection of herbicide-resistant weeds, the …
Number of citations: 11 www.jbc.org
HH Kinfe, V Chhiba, J Frederick, ML Bode… - Journal of Molecular …, 2009 - Elsevier
The kinetic resolution of 3-hydroxy-4-aryloxybutanenitriles and 3-hydroxy-3-arylpropanenitriles by the nitrile biocatalyst Rhodococcus rhodochrous ATCC BAA-870 was attempted. The …
Number of citations: 41 www.sciencedirect.com
ZL Wu, ZY Li - Journal of Molecular Catalysis B: Enzymatic, 2003 - Elsevier
The asymmetric hydrolysis of several 3-hydroxy-4-aryloxybutanenitriles using Rhodococcus sp. CGMCC 0497 was studied. It was revealed that the reaction temperature of 20C was …
Number of citations: 29 www.sciencedirect.com
L Banfi, G Cascio, C Ghiron, G Guanti, E Manghisi… - Tetrahedron, 1994 - Elsevier
Both enantiomers of 4-p-anisyloxy-3-hydroxybutanoates 4 have been prepared in high ee by reduction of the corresponding β-ketoesters or β-ketocarboxylates with immobilized …
Number of citations: 28 www.sciencedirect.com
T Sakai, K Kubo, S Kashino, K Uneyama - Tetrahedron: Asymmetry, 1996
Number of citations: 2
N Pokhodylo - Вісник Львівського університету. Серія хімічна - publications.lnu.edu.ua
Вивчено реакції ацилювання хлорангідридами арилалканових кислот 1, 1-дихлоретилену. Обговорено зручний одностадійний підхід до синтезу 4-хлоро-2-нафтолів, що …
Number of citations: 2 publications.lnu.edu.ua
K Dubaić - 2017 - zir.nsk.hr
Opisana je sinteza etil-9-metoksi-4, 5-dihidrobenzo [b] tieno [2, 3-d] oksepin-2-karboksilata (5). Ključni intermedijar za sintezu toga spoja je biciklički keton (3) dobiven intramolekulskom …
Number of citations: 5 zir.nsk.hr

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